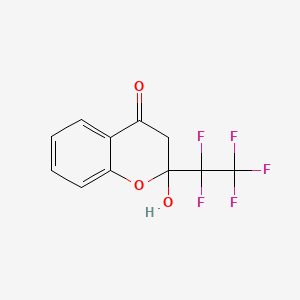
2-hydroxy-2-(pentafluoroethyl)-2,3-dihydro-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-hydroxy-2-(pentafluoroethyl)-2,3-dihydro-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromenones. Chromenones are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of the pentafluoroethyl group in this compound adds unique properties, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-2-(pentafluoroethyl)-2,3-dihydro-4H-chromen-4-one typically involves the reaction of 2-hydroxybenzaldehyde with pentafluoroethyl-substituted reagents. One common method includes the use of diethyl [4-hydroxy-2-(pentafluoroethyl)-4H-chromen-3-yl]phosphonates, which are obtained in yields ranging from 42% to 93% . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the chromenone ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-hydroxy-2-(pentafluoroethyl)-2,3-dihydro-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
2-hydroxy-2-(pentafluoroethyl)-2,3-dihydro-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Wirkmechanismus
The mechanism of action of 2-hydroxy-2-(pentafluoroethyl)-2,3-dihydro-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-hydroxy-2-quinolones: These compounds share a similar hydroxyl and carbonyl functional group arrangement and exhibit comparable biological activities.
Indole Derivatives: Indole-based compounds also display a wide range of biological activities and are structurally related to chromenones.
Uniqueness
The presence of the pentafluoroethyl group in 2-hydroxy-2-(pentafluoroethyl)-2,3-dihydro-4H-chromen-4-one imparts unique physicochemical properties, such as increased lipophilicity and metabolic stability, distinguishing it from other similar compounds.
Eigenschaften
IUPAC Name |
2-hydroxy-2-(1,1,2,2,2-pentafluoroethyl)-3H-chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F5O3/c12-10(13,11(14,15)16)9(18)5-7(17)6-3-1-2-4-8(6)19-9/h1-4,18H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKZKADMBAHDGRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=CC=CC=C2OC1(C(C(F)(F)F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601348374 |
Source


|
| Record name | 2-Hydroxy-2-(pentafluoroethyl)-2,3-dihydro-4H-chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601348374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
381697-69-4 |
Source


|
| Record name | 2-Hydroxy-2-(pentafluoroethyl)-2,3-dihydro-4H-chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601348374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-Bromo-7-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}quinolin-8-ol](/img/structure/B10796196.png)
![N-(2-ethoxyphenyl)-2-[4-(furan-2-ylcarbonyl)piperazin-1-yl]acetamide](/img/structure/B10796205.png)
![8-chloro-4-(4-methylpiperazin-1-yl)-5H-pyrimido[5,4-b]indole](/img/structure/B10796212.png)

![1-[4-(Dimethylamino)phenyl]-6,6-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B10796220.png)

![5'-methoxy-5H-spiro[benzimidazo[1,2-c]quinazoline-6,3'-indol]-2'(1'H)-one](/img/structure/B10796228.png)
![ethyl 1-{[1-(1H-indol-3-yl)-3-oxo-1,3-dihydro-2H-isoindol-2-yl]acetyl}piperidine-4-carboxylate](/img/structure/B10796229.png)

![5-(2,5-dichlorophenyl)-N-[4-(morpholin-4-ylmethyl)phenyl]furan-2-carboxamide](/img/structure/B10796231.png)


![1-(4-Cyclopentylpiperazin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B10796259.png)
![12,13-Dimethoxy-8,8-dimethyl-3,4,7-triazatricyclo[8.4.0.0(2,6)]tetradeca-1(10),2,6,11,13-pentaen-5-one](/img/structure/B10796262.png)
